molecular formula C14H10O4 B7739738 Biphenyl-4,4'-dicarboxylic acid CAS No. 84787-70-2

Biphenyl-4,4'-dicarboxylic acid

Cat. No.: B7739738
CAS No.: 84787-70-2
M. Wt: 242.23 g/mol
InChI Key: NEQFBGHQPUXOFH-UHFFFAOYSA-N
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Description

Biphenyl-4,4’-dicarboxylic acid is an aromatic dicarboxylic acid with the molecular formula C14H10O4. It is a white to light beige powder that belongs to the class of monomers known as aromatic dicarboxylic acids. This compound is used to prepare polymers that exhibit excellent thermal stability, making them suitable for high-temperature applications. Additionally, these polymers demonstrate high electrical insulation properties due to their low dielectric constant and high breakdown strength .

Mechanism of Action

Target of Action

Biphenyl-4,4’-dicarboxylic acid (BPDC) is primarily used as a monomer in the synthesis of BPDC-based polymers . These polymers exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required . The primary target of BPDC is therefore the polymer matrix, where it contributes to the overall stability and performance of the polymer.

Mode of Action

The mode of action of BPDC involves its incorporation into the polymer matrix. When added into a solution, BPDC molecules can ionize and construct a monolayer liquid membrane . In the presence of metal ions, such as nickel, the ions can coordinate with the carboxyl ions on the surface of the BPDC membrane, forming an interconnected nanoplate morphology . This interaction enhances the thermal stability and electrical insulation properties of the resulting polymer .

Biochemical Pathways

Its primary role is in the formation of polymers with enhanced thermal stability and electrical insulation properties .

Result of Action

The result of BPDC’s action is the formation of polymers with enhanced thermal stability and electrical insulation properties . These polymers can be used in various applications, including in the electrical and electronics industry for insulation, encapsulation, and fabrication of high-performance electronic devices .

Action Environment

The action of BPDC is influenced by environmental factors such as temperature, pH, and the presence of metal ions. For example, the formation of the BPDC membrane and its interaction with metal ions can be influenced by the pH of the solution . Additionally, the thermal stability of the resulting polymer is a key property of BPDC, suggesting that it can function effectively even in high-temperature environments .

Biochemical Analysis

Biochemical Properties

Biphenyl-4,4’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of polymers and metal-organic frameworks. It interacts with enzymes such as esterases and carboxylases, which facilitate the formation of ester and carboxylate groups, respectively. These interactions are crucial for the polymerization process and the formation of stable metal-organic frameworks . Additionally, biphenyl-4,4’-dicarboxylic acid can interact with proteins and other biomolecules, influencing their structural stability and function.

Cellular Effects

Biphenyl-4,4’-dicarboxylic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, biphenyl-4,4’-dicarboxylic acid can modulate the activity of transcription factors, leading to changes in gene expression. It also affects cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of biphenyl-4,4’-dicarboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Biphenyl-4,4’-dicarboxylic acid can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, biphenyl-4,4’-dicarboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of biphenyl-4,4’-dicarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Biphenyl-4,4’-dicarboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that biphenyl-4,4’-dicarboxylic acid can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of biphenyl-4,4’-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, biphenyl-4,4’-dicarboxylic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

Biphenyl-4,4’-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. These interactions are crucial for maintaining cellular homeostasis and ensuring the proper functioning of metabolic pathways .

Transport and Distribution

Within cells and tissues, biphenyl-4,4’-dicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of biphenyl-4,4’-dicarboxylic acid are essential for its biochemical activity and its ability to exert its effects on cellular function .

Subcellular Localization

The subcellular localization of biphenyl-4,4’-dicarboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for the compound’s activity and function, as it allows biphenyl-4,4’-dicarboxylic acid to interact with specific biomolecules and participate in localized biochemical reactions. The compound’s subcellular distribution can also affect its overall impact on cellular function and metabolism .

Chemical Reactions Analysis

Biphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include molecular oxygen, cobalt or manganese catalysts, and aliphatic monocarboxylic acids. The major products formed from these reactions include 4,4’-diisopropylbiphenyl and its oxidation intermediates . Additionally, biphenyl-4,4’-dicarboxylic acid can be used in the synthesis of metal-organic frameworks through post-synthetic linker exchange and orthogonal click chemistry .

Comparison with Similar Compounds

Biphenyl-4,4’-dicarboxylic acid can be compared with other similar compounds, such as terephthalic acid, isophthalic acid, and 2,6-naphthalenedicarboxylic acid. These compounds also belong to the class of aromatic dicarboxylic acids and are used in the synthesis of high-performance polymers. biphenyl-4,4’-dicarboxylic acid is unique due to its ability to form stable metal-organic frameworks with tunable pore sizes, making it suitable for a wide range of applications in gas storage, catalysis, and sensing .

Similar Compounds::
  • Terephthalic acid
  • Isophthalic acid
  • 2,6-Naphthalenedicarboxylic acid
  • Biphenyl-4-carboxylic acid
  • Dimethyl biphenyl-4,4’-dicarboxylate
  • 4,4’-Stilbenedicarboxylic acid

Properties

IUPAC Name

4-(4-carboxyphenyl)benzoic acid
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InChI

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)
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InChI Key

NEQFBGHQPUXOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10O4
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DSSTOX Substance ID

DTXSID7061140
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Molecular Weight

242.23 g/mol
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Physical Description

Coarse white powder; [3M MSDS]
Record name 4,4'-Biphenyldicarboxylic acid
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CAS No.

787-70-2, 84787-70-2
Record name [1,1′-Biphenyl]-4,4′-dicarboxylic acid
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Record name (1,1'-Biphenyl)-4,4'-dicarboxylic acid
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of BPDC?

A1: BPDC has the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol.

Q2: What spectroscopic data is available for characterizing BPDC?

A2: Researchers commonly use techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction to characterize BPDC. IR spectroscopy identifies characteristic functional groups, such as carboxyl groups, while NMR provides information about the compound's structure and bonding. X-ray diffraction is crucial for determining the crystal structure of BPDC and its complexes. [, , , , , , , , ]

Q3: What materials is BPDC compatible with?

A4: BPDC is compatible with various metal ions, making it a popular choice for constructing MOFs. Researchers have synthesized BPDC-based MOFs with copper, cadmium, zinc, zirconium, and other metal ions. [, , , , , , , , ] Furthermore, it can interact with other organic molecules through hydrogen bonding and π-π interactions, enabling the formation of diverse supramolecular structures. [, , , ]

Q4: Does BPDC possess any inherent catalytic properties?

A5: While BPDC itself may not be a potent catalyst, incorporating it into MOF structures can impart catalytic properties. For instance, researchers have developed BPDC-based MOFs with Lewis acid catalytic activity for reactions like the Knoevenagel condensation. []

Q5: How is BPDC used in the synthesis of Metal-Organic Frameworks (MOFs)?

A6: BPDC acts as an organic linker in MOF synthesis due to its ability to coordinate with metal ions through its carboxylate groups. The rigid biphenyl core of BPDC contributes to the formation of porous framework structures. These BPDC-based MOFs have shown potential in gas adsorption, separation, catalysis, and sensing. [, , , , , ]

Q6: What are some notable applications of BPDC-based MOFs?

A7: BPDC-based MOFs have shown promise in various applications, including: * CO2 capture and separation: Due to their porous nature and tunable pore sizes, some BPDC-based MOFs exhibit high CO2 uptake capacities and selectivities, making them suitable for CO2 capture from flue gas or natural gas. [] * Catalysis: BPDC-based MOFs, often with incorporated metal catalytic centers, have been studied as heterogeneous catalysts for various organic reactions. [, , ] * Sensing: The luminescent properties of some BPDC-based MOFs change upon interaction with specific analytes, enabling their use as sensors. For example, researchers have investigated their potential for detecting pollutants like nitrobenzene. []

Q7: How is computational chemistry used in research on BPDC and its derivatives?

A8: Computational techniques, like Density Functional Theory (DFT) calculations, are essential for understanding the electronic properties, bonding, and reactivity of BPDC and its complexes. For example, DFT can be used to predict the adsorption behavior of different gases in BPDC-based MOFs or simulate the electronic structure of BPDC-metal complexes. [, , ]

Q8: How do modifications to the BPDC structure influence its properties and applications?

A9: Modifying the BPDC structure can significantly impact its properties: * Functionalization: Introducing different functional groups on the biphenyl core can alter its electronic properties, solubility, and interactions with guest molecules. For example, researchers have investigated BPDC derivatives containing amine, alkyne, azide, and nitro groups to tune the properties of MOFs for specific applications. [] * Linker length: Altering the length of the linker by using analogs like terephthalic acid or 4,4'-stilbenedicarboxylic acid can influence the pore size and structure of the resulting MOFs, impacting their gas adsorption and separation abilities. [, ]

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